3-(4-Bromophenyl)-3-oxopropanenitrile
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-(4-Bromophenyl)-3-oxopropanenitrile often involves multistep reactions, including oxidative cyclizations and organocatalyzed reactions. For instance, manganese(III) acetate has been used for oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes to yield dihydrofuran-carbonitriles containing heterocycles in good yields (Yılmaz, Uzunalioğlu, & Pekel, 2005). Similarly, a one-pot multicomponent reaction involving 3-bromobenzaldehyde, malononitrile, and dimedone, facilitated by urea as an organocatalyst, has been reported for synthesizing bromophenyl-containing compounds (Kumar et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds structurally similar to 3-(4-Bromophenyl)-3-oxopropanenitrile has been elucidated through various analytical techniques, including X-ray crystallography. These studies reveal detailed geometry, including bond lengths, angles, and crystal packing, contributing to a deeper understanding of the physical properties and reactivity of such compounds (Kumar et al., 2016).
Chemical Reactions and Properties
Compounds with the 3-(4-Bromophenyl)-3-oxopropanenitrile moiety undergo a range of chemical reactions, including cyclizations and annulations, to form complex heterocyclic structures. For example, the oxidative cyclization of 3-oxopropanenitriles with α,β-unsaturated amides by manganese(III) acetate results in 4-cyano-2,3-dihydrofuran-3-carboxamides, showcasing the compound's ability to participate in regio- and stereoselective syntheses (Burgaz, Yılmaz, Pekel, & Öktemer, 2007).
Physical Properties Analysis
The physical properties of 3-(4-Bromophenyl)-3-oxopropanenitrile derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. X-ray crystallography provides insights into the crystalline structure and packing, which influence the compound's physical state and stability (Kumar et al., 2016).
Scientific Research Applications
Application in Liquid Crystal Polymers
- Summary of Application : “3-(4-Bromophenyl)-3-oxopropanenitrile” is used as a key intermediate in the synthesis of comb-shaped methacrylate oligomers, which are a type of liquid crystal .
- Methods of Application : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers . Additionally, one main-chain liquid crystal polymer (MCLCPs) was prepared using a Mizoroki–Heck polymerization .
- Results or Outcomes : These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
Application in Biological Activities
- Summary of Application : A pyrazoline derivative of “3-(4-Bromophenyl)-3-oxopropanenitrile” was synthesized and its biological activities were studied on rainbow trout alevins .
- Methods of Application : The study investigated the neurotoxic potentials of the newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins .
- Results or Outcomes : The study is the first novel research to investigate these potentials in association with behavioral parameters, swimming potential .
Application in Antimicrobial Agents
- Summary of Application : Substituted methanones, synthesized from compounds like “3-(4-Bromophenyl)-3-oxopropanenitrile”, were tested for antibacterial and antifungal activities.
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source.
- Results or Outcomes : The results indicate potential use in developing new antimicrobial agents.
Application in Synthesis of Heterocyclic Liquid Crystals
- Summary of Application : “3-(4-Bromophenyl)-3-oxopropanenitrile” is used as a key intermediate in the synthesis of heterocyclic liquid crystals .
- Methods of Application : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers . Additionally, one main-chain liquid crystal polymer (MCLCPs) was prepared using a Mizoroki–Heck polymerization .
- Results or Outcomes : These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
Application in Biological Activities of Indole Derivatives
- Summary of Application : A derivative of “3-(4-Bromophenyl)-3-oxopropanenitrile” was synthesized and its biological activities were studied .
- Methods of Application : The study investigated the neurotoxic potentials of the newly synthesized derivative .
- Results or Outcomes : The study is the first novel research to investigate these potentials in association with behavioral parameters, swimming potential .
Application in Synthesis of Isoxazole Derivatives
- Summary of Application : “3-(4-Bromophenyl)-3-oxopropanenitrile” is used as a key intermediate in the synthesis of isoxazole derivatives .
- Methods of Application : The new isoxazole derivatives were synthesized by free radical polymerization of the corresponding monomers . Additionally, one main-chain liquid crystal polymer (MCLCPs) was prepared using a Mizoroki–Heck polymerization .
- Results or Outcomes : These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
Safety And Hazards
The safety data sheet for a related compound, 3-(4-Bromophenyl)propionic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-(4-bromophenyl)-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNWUXWZCSDJPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354368 | |
Record name | 3-(4-bromophenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-3-oxopropanenitrile | |
CAS RN |
4592-94-3 | |
Record name | 3-(4-bromophenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Bromobenzoyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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